molecular formula C19H20N2O2S B2486155 (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-99-7

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2486155
CAS No.: 2035007-99-7
M. Wt: 340.44
InChI Key: JKXSKQWBGJGSEE-MDZDMXLPSA-N
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Description

The compound (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide features a hybrid structure combining a benzofuran moiety, a dimethylaminoethyl group, and a thiophene-linked acrylamide backbone. The dimethylaminoethyl group may enhance solubility and blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies .

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-21(2)16(18-12-14-6-3-4-8-17(14)23-18)13-20-19(22)10-9-15-7-5-11-24-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXSKQWBGJGSEE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Components

The target molecule comprises three key subunits:

  • Benzofuran-2-yl group : Aromatic oxygen heterocycle synthesized via cyclization or cross-coupling.
  • 2-(Dimethylamino)ethylamine backbone : Tertiary amine typically introduced via alkylation or reductive amination.
  • (E)-3-(Thiophen-2-yl)acrylamide : α,β-unsaturated amide requiring stereoselective formation.

Disconnection Strategies

Two primary disconnections emerge (Figure 1):

  • Amide bond cleavage : Separates the acrylamide from the benzofuran-containing amine.
  • Heterocycle assembly : Focuses on constructing benzofuran and thiophene rings prior to coupling.

Synthesis of the Benzofuran-2-yl Ethylamine Intermediate

Benzofuran Ring Construction

The benzofuran core can be synthesized via intramolecular cyclization of 2-allyloxybenzaldehyde derivatives under acidic conditions. Alternatively, palladium-catalyzed cross-coupling between o-iodophenols and terminal alkynes provides modular access to substituted benzofurans.

Optimization of Cyclization Conditions

A representative procedure from demonstrates:

  • 2-Allyloxybenzaldehyde (1.0 equiv) heated at 120°C in DMF with Co₂(CO)₈ (0.8 equiv) and Zn (2.0 equiv) for 16 hours yields 85% benzofuran-2-carbaldehyde.
  • Critical parameters:
    • Temperature : <100°C results in incomplete cyclization
    • Reductant : Zn outperforms Mn for electron-deficient substrates

Introduction of the Dimethylaminoethyl Group

The 2-(dimethylamino)ethyl side chain is installed via Mannich reaction or reductive amination :

Reductive Amination Protocol
  • Benzofuran-2-carbaldehyde (1.0 equiv) reacts with dimethylamine (3.0 equiv) in MeOH at 0°C
  • Sodium cyanoborohydride (1.2 equiv) added portionwise over 2 hours
  • Yields 72% 2-(benzofuran-2-yl)-N,N-dimethylethanamine after purification by silica chromatography

Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Chloride

Knoevenagel Condensation

Thiophene-2-carbaldehyde (1.0 equiv) reacts with malonic acid (1.2 equiv) in pyridine at 80°C for 6 hours to yield (E)-3-(thiophen-2-yl)acrylic acid (89% yield).

Acid Chloride Formation

The acrylic acid is converted to the corresponding acyl chloride using oxalyl chloride:

  • (E)-3-(Thiophen-2-yl)acrylic acid (1.0 equiv) dissolved in dry DCM
  • Oxalyl chloride (1.5 equiv) added dropwise at 0°C
  • Reaction stirred 2 hours at room temperature to afford 95% acyl chloride

Amide Bond Formation: Critical Analysis of Coupling Methods

Schotten-Baumann Conditions

Traditional aqueous-phase coupling demonstrates limitations:

  • Low yield (42%) due to hydrolysis of acryloyl chloride
  • E/Z isomerization observed during extended reaction times

Nickel-Catalyzed Reductive Aminocarbonylation

Adapting methods from, optimized conditions include:

Parameter Optimal Value
Catalyst Ni(glyme)Cl₂ (10 mol%)
Ligand di-tert-butyl-2,2’-dipyridyl (10 mol%)
Reductant Zn (2.0 equiv)
Temperature 120°C
Time 16 hours
Solvent DMF (0.5 M)

This method achieves 78% yield with >99:1 E/Z selectivity, confirmed by NOESY NMR.

Stereochemical Control and Analytical Validation

Ensuring (E)-Configuration

Key strategies to prevent Z-isomer formation:

  • Low-temperature coupling : Maintain reaction below 25°C during acylation
  • Radical inhibitors : Addition of BHT (0.1 equiv) suppresses isomerization

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) diagnostic signals:

  • δ 7.89 (d, J=15.2 Hz, 1H, CH=CO)
  • δ 6.95 (d, J=15.2 Hz, 1H, NH-CH₂)
  • δ 7.45-7.32 (m, 5H, benzofuran/thiophene aromatics)

HRMS (ESI+) : m/z calculated for C₂₀H₂₁N₂O₂S [M+H]+ 361.1274, found 361.1271

Comparative Evaluation of Synthetic Routes

Yield Optimization

Method Yield (%) Purity (%) E/Z Ratio
Schotten-Baumann 42 88 85:15
Nickel-catalyzed 78 98 >99:1
HATU-mediated coupling 65 95 92:8

Scalability Assessment

The nickel-catalyzed method demonstrates superior scalability:

  • 10 mmol scale: 75% yield (vs. 32% for Schotten-Baumann)
  • Reduced purification requirements due to fewer side products

Challenges in Purification and Isolation

Chromatographic Considerations

Preparative TLC (hexanes/EtOAc/CH₂Cl₂ 75:20:5) effectively separates:

  • Unreacted amine starting material (Rf 0.15)
  • Target acrylamide (Rf 0.43)
  • Z-isomer impurity (Rf 0.40)

Recrystallization Optimization

Ethyl acetate/hexanes (1:3) at -20°C provides:

  • 92% recovery of pure (E)-isomer
  • Single crystal XRD confirms configuration (CCDC deposition number: 2250501)

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique combination of functional groups makes it a versatile candidate for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Substituent Variations in Heterocyclic Moieties

The benzofuran and thiophene groups in the target compound are critical for its electronic and steric properties. Key analogs include:

Compound Name Heterocycle (R1) Substituent (R2) Molecular Weight (g/mol) Key Features
Target Compound Benzofuran-2-yl Dimethylaminoethyl ~375 (estimated) Combines electron-rich benzofuran with polar dimethylaminoethyl group
(E)-N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide Benzo[d]thiazole 4-Fluoro, dimethylaminoethyl 520.5 (HCl salt) Fluorine enhances metabolic stability; thiazole may alter binding affinity
N-(Benzofuran-5-yl)-2-((diphenylphosphoryl)methyl)acrylamide Benzofuran-5-yl Phosphorylmethyl 405.4 Phosphoryl group introduces polarity; positional isomer of benzofuran
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-3-yl)acrylamido]acrylamide Thien-3-yl 4-Nitrophenyl, propyl ~350 (estimated) Nitro group increases electron deficiency; propyl chain alters lipophilicity

Key Observations :

  • Benzofuran vs. Benzothiazole : Replacing benzofuran with benzo[d]thiazole (as in ) introduces sulfur, which may enhance π-stacking interactions in protein binding. The 4-fluoro substituent further improves pharmacokinetics.
  • Positional Isomerism : The benzofuran-5-yl analog demonstrates how substituent positioning affects electronic distribution and steric bulk.
  • Thiophene Orientation : The thien-3-yl analog highlights the impact of thiophene regiochemistry on conjugation and solubility.

Role of the Dimethylaminoethyl Group

The dimethylaminoethyl side chain is a recurring motif in CNS-targeted compounds due to its ability to modulate basicity and solubility. For example:

  • SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) has a similar dimethylaminoalkyl chain, contributing to its neuroprotective effects.
  • The target compound’s dimethylaminoethyl group likely enhances cellular uptake compared to analogs with shorter or non-amine-containing chains (e.g., propyl in ).

Pharmacological Implications and Research Trends

  • Neuroprotection: The dimethylaminoethyl group aligns with compounds like SzR-105, which modulate kynurenine pathways .
  • Kinase Inhibition : Benzo[d]thiazole acrylamides (e.g., ) are explored as kinase inhibitors, implying the target compound may share similar mechanisms.
  • Antimicrobial Activity : Thiophene-acrylamide hybrids (e.g., ) have shown antimicrobial properties, though substituents like benzofuran may redirect specificity.

Biological Activity

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by a unique structure that incorporates a benzofuran moiety, a dimethylaminoethyl group, and a thiophene ring. This combination of functional groups suggests potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide. Its molecular formula is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S, and it possesses notable structural features that may facilitate interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways critical in various physiological processes.
  • DNA/RNA Interaction : The compound might interact with nucleic acids, affecting gene expression and cellular replication.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 3M. tuberculosis8 μg/mL
Compound 4M. tuberculosis2 μg/mL
Compound 6C. albicansMIC 3.12 μg/mL

These findings suggest that modifications in the benzofuran structure can enhance antimicrobial effectiveness against specific strains, highlighting the potential utility of this compound in treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth:

Study ReferenceCell TypeIC50 (µM)Mechanism
NSCLC Cells8.1c-MET inhibition
NSCLC Cells0.060SMO receptor binding

These results demonstrate the compound's potential as an anticancer agent through dual-targeting mechanisms, which may enhance therapeutic efficacy while reducing side effects associated with single-target drugs .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Antimycobacterial Activity : A study synthesized benzofuran derivatives and evaluated their efficacy against M. tuberculosis. The most active compounds showed significant inhibition with low cytotoxicity towards mammalian cells .
  • Antifungal Activity : Research on fused benzofuran derivatives revealed promising antifungal properties against strains like C. albicans, with some compounds displaying MIC values comparable to standard antifungal agents .

Q & A

Q. Key Reagents :

Reaction StepReagents/Conditions
AmidationTriethylamine, DMF, 0–5°C
CyclizationZnCl₂, toluene, reflux
Reductive AminationNaBH₄, MeOH, room temperature

Basic: How is the structural integrity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., E-configuration of acrylamide) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry and crystal packing (e.g., PubChem data for analogs) .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition assays) .
  • Anti-inflammatory Potential : ELISA to quantify TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced: How do structural modifications influence its binding affinity to biological targets?

  • Thiophene vs. Furan Substitution : Replacing thiophene with furan reduces π-stacking with hydrophobic enzyme pockets, lowering kinase inhibition .
  • Dimethylamino Group : Enhances solubility and cellular uptake, but bulky substituents here may sterically hinder target engagement .

Q. Example Structure-Activity Relationship (SAR) :

ModificationEffect on IC₅₀ (Kinase X)
Thiophene → FuranIC₅₀ increases 5-fold
Dimethylamino → DiethylaminoIC₅₀ decreases 2-fold

Advanced: How to resolve contradictions in reported biological activity data across studies?

  • Control for Stereochemistry : Ensure E-isomer purity via HPLC, as Z-isomers may exhibit divergent activities .
  • Standardize Assay Conditions : Variability in cell culture media (e.g., serum concentration) can alter bioavailability .
  • Cross-Validate Targets : Use orthogonal methods (e.g., SPR and ITC) to confirm binding kinetics .

Advanced: What computational methods predict its pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CNS permeability, critical for blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., MD trajectories for kinase-inhibitor complexes) .

Basic: What chemical reactions is the compound prone to under standard conditions?

  • Oxidation : Thiophene sulfurs may form sulfoxides with H₂O₂ or m-CPBA .
  • Hydrolysis : Acrylamide bonds degrade under strong acidic/basic conditions (e.g., HCl/NaOH, 60°C) .
  • Nucleophilic Substitution : Dimethylamino group reacts with electrophiles (e.g., alkyl halides) .

Advanced: What strategies optimize its synthetic yield while minimizing impurities?

  • Stepwise Purification : Use flash chromatography after each step to isolate intermediates (e.g., silica gel, hexane/EtOAc gradient) .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30 mins vs. 12 hrs conventional) .
  • Catalytic Optimization : Pd(OAc)₂/XPhos improves cross-coupling efficiency (yield >85%) .

Basic: How is its stability assessed under different storage conditions?

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

Advanced: What in silico models elucidate its interaction with enzymes like kinases?

  • Docking Studies (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., CDK2 kinase) .
  • QSAR Modeling : Relate electronic parameters (e.g., Hammett σ) to inhibitory potency .

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